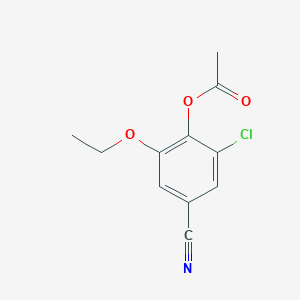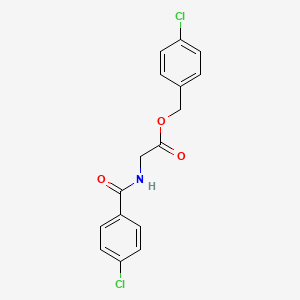
3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one, also known as CPTH6, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPTH6 belongs to the class of coumarin derivatives and has been found to exhibit promising results in various studies.
Wirkmechanismus
The mechanism of action of 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one involves the inhibition of HDAC8 activity, which leads to the accumulation of acetylated histones. Histone acetylation is an important epigenetic modification that regulates gene expression. The accumulation of acetylated histones results in the induction of cell cycle arrest and apoptosis in cancer cells. This compound also inhibits the activity of COX-2, which leads to the inhibition of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in different studies. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting the activity of HDAC8. In addition, this compound has been found to inhibit the migration and invasion of cancer cells. This compound also exhibits anti-inflammatory properties by inhibiting the activity of COX-2, which leads to the inhibition of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one is its specificity towards HDAC8. This compound has been found to exhibit minimal inhibition towards other HDACs, which makes it an ideal candidate for the development of HDAC8-specific inhibitors. However, the limitations of this compound include its low solubility in water, which makes it challenging to use in certain experimental setups. In addition, this compound has been found to exhibit cytotoxicity at high concentrations, which limits its use in in vivo studies.
Zukünftige Richtungen
There are various future directions for the research and development of 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one. One of the significant directions is the development of HDAC8-specific inhibitors using this compound as a lead compound. The development of HDAC8-specific inhibitors can lead to the development of novel cancer therapies with minimal side effects. Another direction is the optimization of the synthesis method of this compound to improve its yield and purity. The development of more efficient synthesis methods can lead to the production of this compound in larger quantities, which can facilitate its use in various experimental setups. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound can provide valuable insights into its potential applications in clinical settings.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound exhibits promising results in various studies, including cancer research and anti-inflammatory properties. The specificity of this compound towards HDAC8 makes it an ideal candidate for the development of HDAC8-specific inhibitors. The future directions for the research and development of this compound include the optimization of the synthesis method, investigation of the pharmacokinetics and pharmacodynamics, and development of HDAC8-specific inhibitors.
Synthesemethoden
The synthesis of 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one involves the reaction of 6-nitrocoumarin with cyclopropylthiourea in the presence of a base. The reaction occurs under reflux conditions, and the product is obtained after purification using column chromatography. The yield of this compound is reported to be around 60% - 70%, and the purity can be determined using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in the field of cancer research. This compound has been found to inhibit the activity of histone deacetylase 8 (HDAC8), which is a critical enzyme involved in the progression of cancer. Inhibition of HDAC8 activity leads to the accumulation of acetylated histones, resulting in the induction of cell cycle arrest and apoptosis in cancer cells. This compound has also been found to exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Eigenschaften
IUPAC Name |
3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S/c18-15-11(14-16-12(7-22-14)8-1-2-8)6-9-5-10(17(19)20)3-4-13(9)21-15/h3-8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFYFWZNUJQQRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol](/img/structure/B5706857.png)


![3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5706872.png)

![3-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5706891.png)

![3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5706904.png)




![2-(N-benzylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5706942.png)